molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2964722
CAS No.: 1797321-38-0
M. Wt: 283.331
InChI Key: FCCSVXLASVDHAO-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Dihydropyrimidinones (DHPMs) are synthesized through a variety of chemical reactions, including the Biginelli reaction, which is a one-pot synthesis method involving aldehydes, β-keto esters, and urea or thiourea. This method has been refined and adapted to produce a wide range of DHPM derivatives with potential applications in drug discovery and development. For instance, a four-step synthesis approach has been developed to produce novel (S)-1-(heteroaryl)ethan-1-amines, showcasing the versatility and adaptability of DHPM synthesis techniques in creating compounds with specific biological activities (Svete et al., 2015).

Biological Activity

The biological activity of DHPM derivatives has been extensively studied, with many compounds exhibiting a range of pharmacological properties. Research has highlighted their potential as antitumoral, anti-inflammatory, antibacterial, and calcium channel antagonists/inhibitors. For example, a systematic review of dihydropyrimidinone (DHPM) derivatives outlined their significant antitumoral activity, which is of particular interest due to the inhibitory effects of certain DHPM derivatives on key biological targets such as the Eg5 kinesin (Matos et al., 2018). This positions DHPM derivatives as promising candidates for further research and development in cancer therapy.

Antimicrobial Applications

In addition to their antitumoral potential, some DHPM derivatives have been synthesized and evaluated for their antibacterial activity. Research into substituted dihydropyrimidinone derivatives has demonstrated their efficacy against various bacterial strains, indicating their potential use as novel antimicrobial agents. This includes efforts to synthesize and test novel derivatives for their activity against resistant strains of bacteria, highlighting the ongoing need for new antimicrobial compounds in the face of increasing antibiotic resistance (Chinmayi et al., 2020).

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSVXLASVDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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